molecular formula C16H17ClF2N4O3S B10958684 (3-chlorophenyl)(4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazin-1-yl)methanone

(3-chlorophenyl)(4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazin-1-yl)methanone

Cat. No.: B10958684
M. Wt: 418.8 g/mol
InChI Key: MJSBAYZUTMMCIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-CHLOROPHENYL)(4-{[1-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOL-4-YL]SULFONYL}PIPERAZINO)METHANONE is a complex organic compound that features a combination of chlorophenyl, difluoromethyl, methylpyrazol, and sulfonylpiperazino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-CHLOROPHENYL)(4-{[1-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOL-4-YL]SULFONYL}PIPERAZINO)METHANONE typically involves multiple steps. The process begins with the preparation of the core structures, such as the chlorophenyl and pyrazolyl groups, followed by their functionalization and coupling. Key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalytic systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-CHLOROPHENYL)(4-{[1-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOL-4-YL]SULFONYL}PIPERAZINO)METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the chlorophenyl and pyrazolyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, (3-CHLOROPHENYL)(4-{[1-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOL-4-YL]SULFONYL}PIPERAZINO)METHANONE is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug discovery.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its structural features may confer activity against specific biological targets, such as enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3-CHLOROPHENYL)(4-{[1-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOL-4-YL]SULFONYL}PIPERAZINO)METHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as enzyme inhibition or receptor binding, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (3-CHLOROPHENYL)(4-{[1-(FLUOROMETHYL)-3-METHYL-1H-PYRAZOL-4-YL]SULFONYL}PIPERAZINO)METHANONE
  • (3-CHLOROPHENYL)(4-{[1-(TRIFLUOROMETHYL)-3-METHYL-1H-PYRAZOL-4-YL]SULFONYL}PIPERAZINO)METHANONE

Uniqueness

The presence of the difluoromethyl group in (3-CHLOROPHENYL)(4-{[1-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOL-4-YL]SULFONYL}PIPERAZINO)METHANONE distinguishes it from similar compounds. This group can influence the compound’s reactivity, stability, and biological activity, making it a unique and valuable molecule for research and development.

Properties

Molecular Formula

C16H17ClF2N4O3S

Molecular Weight

418.8 g/mol

IUPAC Name

(3-chlorophenyl)-[4-[1-(difluoromethyl)-3-methylpyrazol-4-yl]sulfonylpiperazin-1-yl]methanone

InChI

InChI=1S/C16H17ClF2N4O3S/c1-11-14(10-23(20-11)16(18)19)27(25,26)22-7-5-21(6-8-22)15(24)12-3-2-4-13(17)9-12/h2-4,9-10,16H,5-8H2,1H3

InChI Key

MJSBAYZUTMMCIF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.